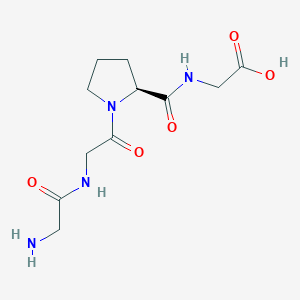![molecular formula C25H38NP B12916974 (Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine CAS No. 820964-95-2](/img/structure/B12916974.png)
(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is a chemical compound known for its applications in various catalytic processes. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex. This property makes it valuable in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine typically involves the reaction of cyclohexylamine with a phosphine-containing benzaldehyde derivative. The reaction is carried out under inert conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Metal catalysts like palladium or nickel are often employed in these reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phosphine ligands.
Aplicaciones Científicas De Investigación
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is widely used in scientific research due to its role as a ligand in catalytic processes. Some of its applications include:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The compound acts as a ligand, coordinating to metal centers through its phosphine group. This coordination facilitates various catalytic processes by stabilizing the metal center and enhancing its reactivity. The molecular targets include transition metals like palladium, nickel, and platinum. The pathways involved are primarily related to the formation and stabilization of metal-ligand complexes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexanamine
- N-(2-(Dicyclohexylphosphino)benzylidene)aniline
- N-(2-(Dicyclohexylphosphino)benzylidene)methylamine
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)cyclohexanamine is unique due to its specific steric and electronic properties imparted by the dicyclohexylphosphino group. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Propiedades
Número CAS |
820964-95-2 |
|---|---|
Fórmula molecular |
C25H38NP |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-(2-dicyclohexylphosphanylphenyl)methanimine |
InChI |
InChI=1S/C25H38NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h10-12,19-20,22-24H,1-9,13-18H2 |
Clave InChI |
KRGURBGXOFUMCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


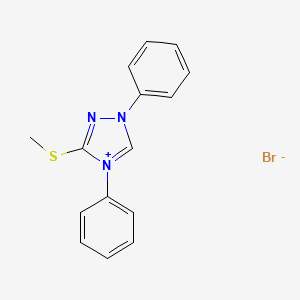
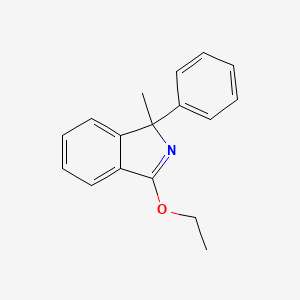
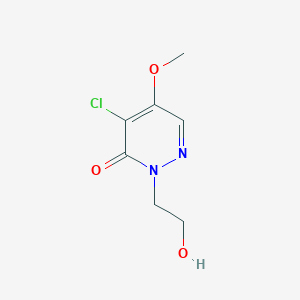
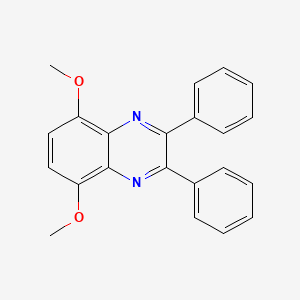
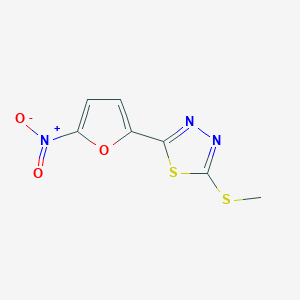
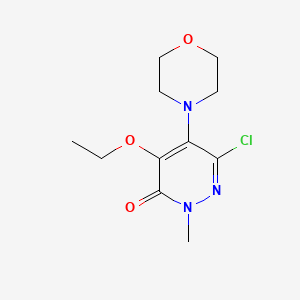
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
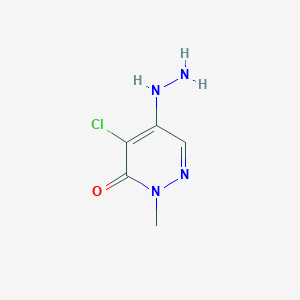
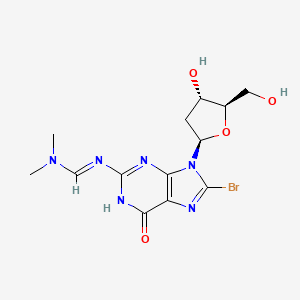
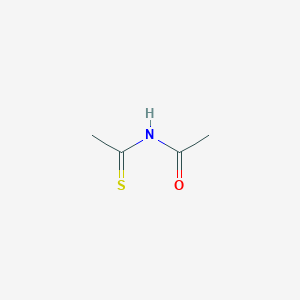
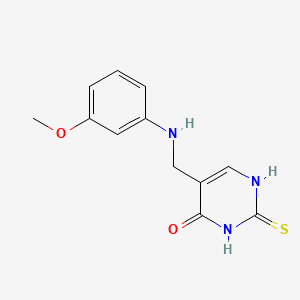
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
